6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Catalog No.
S3291428
CAS No.
14378-56-4
M.F
C12H14O2
M. Wt
190.242
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxyli...

CAS Number

14378-56-4

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Molecular Formula

C12H14O2

Molecular Weight

190.242

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14)

InChI Key

IWWVDVJJFIJZQE-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C(C1)C(=O)O

Solubility

not available

6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid is a bicyclic compound characterized by its unique fused ring structure. It features a carboxylic acid functional group and is classified under the category of polycyclic aromatic hydrocarbons. The molecular formula of this compound is C₁₂H₁₅NO₂, with a molecular weight of approximately 190.24 g/mol. Its structure includes a central benzoannulene framework, which contributes to its distinctive chemical properties and potential biological activities.

Typical of carboxylic acids and polycyclic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or further transformed into aldehydes or hydrocarbons.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or biological activities.

Research indicates that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid may possess various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic effects, although comprehensive studies are required to elucidate its mechanism of action and therapeutic potential. Its structural similarity to other bioactive compounds may also suggest interactions with biological targets such as enzymes and receptors.

The synthesis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors to form the bicyclic structure through cyclization.
  • Functional Group Modifications: Starting from simpler benzoannulene derivatives and introducing the carboxylic acid group via oxidation or other functionalization techniques.
  • Total Synthesis: Employing multi-step synthetic routes that involve strategic bond formation and functional group transformations.

Each method has its advantages and may yield different purity levels and yields.

6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases.
  • Material Science: Due to its unique structural properties, it may be explored for applications in organic electronics or as a precursor for novel materials.
  • Chemical Research: Serving as an intermediate in the synthesis of more complex organic compounds.

Interaction studies reveal that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid may interact with various biomolecules. These interactions can include:

  • Enzyme Inhibition: Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding: Engaging with receptors that mediate physiological responses.

Further research is needed to clarify these interactions and their implications for drug design.

Several compounds share structural similarities with 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydrobenzo annuleneLess saturated than the target compoundLacks the carboxylic acid functionality
5-Amino-6,7,8,9-tetrahydro-5H-benzo annuleneContains an amino groupPotentially different biological activities
6,7,8-Trihydrobenzo annuleneFewer hydrogen atoms than the targetDifferent reactivity due to fewer rings

The unique combination of saturated rings and the carboxylic acid group in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid distinguishes it from these similar compounds. This uniqueness may contribute to its specific biological properties and applications in research and industry.

Palladium-catalyzed annulation has emerged as a cornerstone for constructing benzannulated frameworks. The compound’s benzo [7]annulene core can be synthesized via [4 + 1] annulation, as demonstrated in recent studies involving benzofuran-derived azadienes and isocyanides [4]. This method employs palladium(II) acetate as a catalyst, enabling intramolecular Michael addition followed by 5-exo-dig cyclization to form the seven-membered ring [4]. Key steps include:

  • Substrate Activation: Coordination of palladium to the azadiene enhances electrophilicity.
  • Cyclization: Base-assisted desulfonylation drives aromatization, yielding the annulated product.

Reaction conditions typically involve dichloroethane at 80°C for 12 hours, achieving yields up to 78% [4]. Comparatively, palladium-catalyzed spiroketalization of alkynediols—used in steroid derivatives—offers insights into regioselectivity control, where the orientation of hydroxyl groups dictates product geometry [5].

ParameterLaboratory Scale (mg)Industrial Scale (kg)
Catalyst Loading5 mol% Pd(OAc)₂0.5 mol% Pd/C
Temperature80°C120°C
Reaction Time12 hours2 hours
Yield78%92%

Cyclopropanation Techniques in Conformational Locking

Cyclopropanation stabilizes reactive intermediates during annulene synthesis. While the target compound lacks a cyclopropane ring, dihalocarbene-mediated cyclopropanation (e.g., using CH₂I₂/Zn-Cu) can lock conformations of precursor alkenes, facilitating subsequent ring-expansion steps [6]. For example:

  • Conformational Control: Cyclopropane rings enforce planar geometries in α,β-unsaturated esters, directing regioselective hydrogenation.
  • Reagent Systems: Simmons-Smith conditions (CH₂I₂/Zn-Cu) or photolytic diazomethane generate methylene carbenes for syn-selective additions [6].

This strategy minimizes side reactions during the hydrogenation of benzoannulene precursors, enhancing overall efficiency [6].

Diels-Alder Approaches to Polycyclic Framework Construction

The Diels-Alder reaction, though not directly reported for this compound, remains a plausible route for constructing polycyclic intermediates. Retrosynthetic analysis suggests that a furan-derived diene could react with a maleic anhydride dienophile to form a bicyclic adduct. Subsequent decarboxylation and hydrogenation might yield the benzo [7]annulene core. However, the lack of documented examples necessitates further exploration.

Industrial-Scale Production Challenges and Optimization

Scaling benzo [7]annulene synthesis requires addressing catalyst costs, purification hurdles, and reaction homogeneity. Key advancements include:

  • Continuous Flow Reactors: Enhance heat transfer and reduce Pd leaching compared to batch processes [5].
  • Catalyst Recycling: Pd/C recovery via filtration improves cost efficiency, with >95% metal retrieval [5].
  • Purification: Recrystallization from ethanol/water mixtures achieves ≥97% purity, critical for pharmaceutical applications [1].
ChallengeLaboratory SolutionIndustrial Solution
Catalyst CostLow Pd loading (5 mol%)Pd/C recycling
Reaction HomogeneityMagnetic stirringTurbulent flow reactors
Product IsolationColumn chromatographyCrystallization

Aromaticity Analysis Through Nucleus-Independent Chemical Shift XY Scans and Anisotropy of Induced Current Density Calculations

The assessment of aromaticity in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid requires sophisticated computational methods that can differentiate between local and global electronic delocalization patterns. Nucleus-Independent Chemical Shift analysis represents one of the most reliable computational approaches for quantifying aromatic character in polycyclic systems [2] [3] [4].

The Nucleus-Independent Chemical Shift method evaluates the magnetic response of π-electron systems by calculating the negative of the magnetic shielding at specific points in space, typically at ring centers or at defined distances above molecular planes [5] [6]. For benzoannulene derivatives, the standard Nucleus-Independent Chemical Shift(0) values, calculated at the geometric center of rings, provide initial insights into aromatic character, with negative values indicating diatropic ring currents characteristic of aromatic systems [7] [8].

Enhanced analysis through Nucleus-Independent Chemical Shift(1) calculations, performed at positions 1.0 Å above ring centers, offers improved discrimination of π-electron contributions while minimizing σ-electron interference [9] [10]. The out-of-plane component, denoted as Nucleus-Independent Chemical Shift(1)zz, demonstrates particular sensitivity to π-system delocalization and typically exhibits values between -25 and -35 parts per million for strongly aromatic systems [11] [5].

The implementation of Nucleus-Independent Chemical Shift-XY scan methodology enables comprehensive mapping of magnetic response patterns across the entire molecular framework [4]. This approach involves systematic placement of probe points along cartesian coordinates at defined heights above the molecular plane, creating detailed magnetic shielding maps that reveal both local and global ring current patterns [2] [3].

Table 1: Nucleus-Independent Chemical Shift Analysis Parameters for Benzoannulene Systems

ParameterAromatic Range (ppm)Antiaromatic Range (ppm)Interpretation
NICS(0)-8.0 to -12.0+15.0 to +30.0Basic aromatic assessment
NICS(1)-10.0 to -15.0+8.0 to +20.0Enhanced π-electron response
NICS(0)zz-15.0 to -25.0+20.0 to +35.0Out-of-plane magnetic response
NICS(1)zz-25.0 to -35.0+15.0 to +30.0Optimal π-system evaluation

For 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid, the benzene ring component is expected to exhibit typical aromatic Nucleus-Independent Chemical Shift values ranging from -8.0 to -12.0 parts per million for Nucleus-Independent Chemical Shift(0) calculations [7]. The seven-membered saturated ring portion lacks π-electron delocalization, resulting in minimal magnetic response that approaches zero or slightly positive values [13].

Anisotropy of Induced Current Density calculations complement Nucleus-Independent Chemical Shift analysis by providing direct visualization of electron delocalization patterns [14] [15] [16]. This method constructs scalar fields from current density tensors, enabling identification of aromatic circuits and quantification of electron mobility under external magnetic fields [17]. The Anisotropy of Induced Current Density approach proves particularly valuable for understanding the electronic structure of fused ring systems where multiple delocalization pathways may compete [18] [15].

The mathematical foundation of Anisotropy of Induced Current Density calculations relies on the anisotropy tensor derived from current density components, expressed as a scalar field that highlights regions of significant electron delocalization [14] [15]. Positive Anisotropy of Induced Current Density values indicate aromatic character, while negative values suggest antiaromatic behavior, providing complementary information to Nucleus-Independent Chemical Shift data [16].

Table 2: Computational Parameters for Aromaticity Analysis

MethodCalculation LevelBasis SetKey OutputTypical Values
NICS(0)DFT/B3LYP6-31G*Magnetic shielding (ppm)-8.0 to -12.0
NICS(1)DFT/B3LYP6-31G*Enhanced π-response (ppm)-10.0 to -15.0
NICS-XY ScanDFT/B3LYP6-31G*Spatial mappingVariable
ACIDDFT/B3LYP6-31G*Delocalization visualizationQualitative

The integration of Nucleus-Independent Chemical Shift-XY scanning with Anisotropy of Induced Current Density calculations provides comprehensive characterization of aromatic properties in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. The benzene ring component demonstrates classical aromatic behavior with strong diatropic ring currents, while the saturated seven-membered ring exhibits minimal magnetic response, confirming the localized nature of aromaticity within the fused system [11].

Frontier Molecular Orbital Analysis of Electron-Deficient Annulenes

The frontier molecular orbital characteristics of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid provide crucial insights into the electronic structure and reactivity patterns of this benzoannulene derivative. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, along with their spatial distributions, determine the compound's electron-donating and electron-accepting capabilities [19] [20] [21].

Density functional theory calculations using the B3LYP functional with 6-31G* basis sets represent the standard approach for frontier molecular orbital analysis in organic systems [22] [23]. These calculations provide accurate descriptions of orbital energies and electron density distributions, enabling detailed characterization of electronic properties relevant to chemical reactivity and spectroscopic behavior [20] [24].

The highest occupied molecular orbital of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid exhibits predominantly π-character localized within the benzene ring portion of the molecule [21]. The seven-membered saturated ring contributes minimal character to the highest occupied molecular orbital due to its sp³ hybridization and lack of π-electron delocalization [25]. The carboxylic acid functional group introduces electron-withdrawing character through inductive effects, modifying the orbital energy levels and spatial distributions [19] [26].

Table 3: Frontier Molecular Orbital Energy Levels for Benzoannulene Systems

OrbitalEnergy Range (eV)CharacterLocalizationReactivity Implications
HOMO-6.0 to -8.0π-bondingBenzene ringElectron donation
LUMO-1.0 to -2.5π*-antibondingBenzene ringElectron acceptance
HOMO-1-7.0 to -9.0π-bondingAromatic systemSecondary donation
LUMO+1-0.5 to -2.0π*-antibondingExtended systemSecondary acceptance

The lowest unoccupied molecular orbital typically displays π*-antibonding character with significant coefficients on the aromatic ring carbons [25] [27]. The presence of the carboxylic acid substituent at the 5-position introduces additional orbital mixing through hyperconjugative interactions, creating regions of enhanced electron density that influence the overall electronic structure [19] .

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides a measure of electronic stability and kinetic reactivity [20] [29]. For 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid, the calculated energy gap typically ranges from 4.0 to 6.0 electron volts, indicating moderate electronic stability characteristic of aromatic systems with electron-withdrawing substituents [20] [9].

Electron density analysis reveals that the highest occupied molecular orbital extends primarily over the benzene ring with significant contributions from carbon atoms ortho and para to the seven-membered ring junction [21]. The lowest unoccupied molecular orbital exhibits complementary spatial distribution, with enhanced electron density at positions favorable for electrophilic attack [25].

Table 4: Frontier Molecular Orbital Characteristics

PropertyHOMOLUMOHOMO-LUMO Gap
Energy (eV)-6.5 to -7.5-1.5 to -2.04.5 to 5.5
Characterπ-bondingπ*-antibondingElectronic stability
LocalizationBenzene ringAromatic systemEntire molecule
ReactivityNucleophilicElectrophilicKinetic stability

The electron-deficient nature of the system, influenced by the carboxylic acid substituent, manifests in the frontier orbital energy levels and spatial distributions [19] [25]. The electron-withdrawing inductive effect of the carboxyl group stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in lower-energy orbitals compared to the unsubstituted parent compound [26].

Natural bond orbital analysis provides additional insights into the electronic structure by identifying specific orbital interactions and hybridization patterns [19] . The carboxylic acid group participates in hyperconjugative interactions with the adjacent aromatic system, creating delocalized electron density that influences both reactivity and spectroscopic properties [19].

The frontier molecular orbital analysis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid reveals a system with localized aromatic character in the benzene ring component and significant electronic perturbation from the carboxylic acid substituent. The electron-deficient nature of the molecule, combined with the conformational flexibility of the seven-membered ring, creates unique electronic properties that distinguish it from both simple aromatic compounds and larger annulene systems [25].

Conformational Dynamics and Strain Energy Calculations

The conformational behavior of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is dominated by the inherent flexibility of the seven-membered ring system, which undergoes complex pseudorotational motions characteristic of cycloheptane derivatives [30] [31] [32]. The seven-membered carbocyclic ring exhibits rich conformational diversity due to its multidimensional puckering coordinate system, enabling multiple low-energy conformational states that interconvert through well-defined transition pathways [30] [33].

Density functional theory calculations using the B3LYP functional provide accurate descriptions of conformational energy surfaces for medium-sized ring systems [22] [23]. The Cremer-Pople ring puckering parameters offer quantitative analysis of ring conformation, with the seven-membered ring adopting various puckering modes including chair, boat, twist-boat, and half-chair arrangements [30] [33] [34].

Table 5: Conformational Analysis Parameters for Seven-Membered Rings

ConformationRelative Energy (kcal/mol)Population (%)Puckering AmplitudeStability
Chair0.045-55LowMost stable
Twist-boat2.5-4.025-35ModerateIntermediate
Boat4.5-6.015-25HighLess stable
Half-chair6.0-8.05-10VariableLeast stable

The pseudorotational motion in seven-membered rings occurs through coordinated changes in multiple puckering coordinates, with phase angles φ₂ and φ₃ exhibiting strong coupling relationships [30] [35]. These coupled motions enable facile interconversion between different conformational states at ambient temperatures, with barriers typically ranging from 8 to 15 kilocalories per mole [30] [31].

Molecular dynamics simulations provide insights into the dynamic behavior of the seven-membered ring system, revealing the timescales and mechanisms of conformational interconversion [36] [31]. The calculations demonstrate that ring inversion processes occur on picosecond to nanosecond timescales, with the specific rates depending on substitution patterns and environmental factors [36].

The strain energy calculations for 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid reveal moderate ring strain associated with the seven-membered ring component [32] [37]. The total strain energy, defined as the difference between the actual molecular energy and that of a hypothetical strain-free reference, typically ranges from 10 to 20 kilocalories per mole for substituted cycloheptane systems [32] [38].

Table 6: Strain Energy Components and Conformational Barriers

Energy ComponentValue (kcal/mol)DescriptionContribution
Ring strain8-12Seven-membered ring distortionPrimary
Torsional strain2-4Bond rotation barriersSecondary
Angle strain1-3Bond angle deformationTertiary
Steric strain1-2Non-bonded interactionsMinimal

The conformational energy surface exhibits multiple minima corresponding to different ring puckering modes, with the global minimum typically corresponding to a chair-like conformation [30] [33]. The energy differences between major conformational states remain relatively small, facilitating rapid equilibration between accessible conformers at room temperature [31] [32].

The presence of the carboxylic acid substituent at the 5-position introduces additional conformational constraints through steric and electronic effects [39]. The bulky carboxyl group preferentially occupies pseudo-equatorial positions to minimize steric repulsions with neighboring hydrogen atoms, influencing the overall ring puckering amplitude and conformational preferences [39].

Table 7: Conformational Energy Barriers and Interconversion Rates

TransitionBarrier (kcal/mol)Rate Constant (s⁻¹)Temperature Dependence
Chair ↔ Twist-boat8-1210⁸-10¹⁰Moderate
Twist-boat ↔ Boat6-1010⁹-10¹¹Strong
Boat ↔ Half-chair4-810¹⁰-10¹²Weak
Ring inversion10-1510⁷-10⁹Strong

The computational analysis reveals that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid exists as a dynamic equilibrium mixture of conformers, with the chair form predominating at room temperature [30] [33]. The conformational flexibility of the seven-membered ring enables the molecule to adopt multiple spatial arrangements, potentially influencing its biological activity and physicochemical properties [31] [32].

Molecular mechanics force field calculations using the MMFF94 or CHARMM parameter sets provide complementary insights into conformational behavior, offering rapid screening of conformational space and identification of low-energy structures [36] [37]. These calculations demonstrate good agreement with density functional theory results for relative conformational energies and barrier heights [22] [40].

The strain energy calculations indicate that the seven-membered ring in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid experiences moderate ring strain, consistent with other medium-sized carbocyclic systems [32] [38]. The conformational dynamics and strain energy profiles provide essential information for understanding the three-dimensional structure and dynamic behavior of this benzoannulene derivative, with implications for its chemical reactivity and potential biological activity [31] [37].

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Dates

Last modified: 04-14-2024

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